Eudragits

Description

Properties

CAS No. |

26589-39-9 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

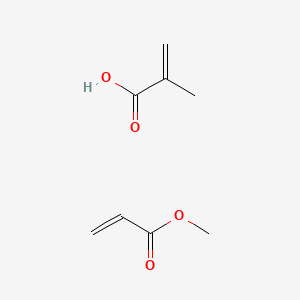

methyl prop-2-enoate;2-methylprop-2-enoic acid |

InChI |

InChI=1S/2C4H6O2/c1-3-4(5)6-2;1-3(2)4(5)6/h3H,1H2,2H3;1H2,2H3,(H,5,6) |

InChI Key |

IQSHMXAZFHORGY-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)O.COC(=O)C=C |

Canonical SMILES |

CC(=C)C(=O)O.COC(=O)C=C |

Synonyms |

eudispert Eudragit Eudragit 12,5P Eudragit L Eudragit L 30 D Eudragit L-100 Eudragit S Eudragit S-100 eudragits methylmethacrylate-methacrylic acid copolymer MMA-MAA polymer PMMA-MA PMMA-MAA poly(methylmethacrylate-co-methacrylic acid) polymethacrylic acid methyl ester Vitan-2M |

Origin of Product |

United States |

Foundational & Exploratory

Eudragit Polymers: A Comprehensive Technical Guide to Chemical Composition and Properties

For Researchers, Scientists, and Drug Development Professionals

Eudragit polymers, a family of polymethacrylates, are indispensable excipients in the pharmaceutical industry, offering unparalleled versatility in the design and development of advanced drug delivery systems. Their wide range of physicochemical properties, stemming from variations in their chemical composition, allows for precise control over drug release profiles, making them suitable for applications ranging from taste masking to targeted colonic delivery. This technical guide provides an in-depth exploration of the chemical composition and properties of various Eudragit grades, complete with quantitative data, detailed experimental protocols, and visual representations of key concepts.

Chemical Composition of Eudragit Polymers

Eudragit polymers are synthesized by the polymerization of acrylic and methacrylic acids or their esters.[1] The specific monomers and their ratios in the polymer chain dictate the unique properties of each Eudragit grade.[2][3] They are broadly classified into cationic, anionic, and neutral polymers.

Cationic Polymers: The Eudragit E series are cationic copolymers containing dimethylaminoethyl methacrylate (B99206), which imparts a positive charge at acidic pH levels.[4][5]

Anionic Polymers: The Eudragit L and S series are anionic copolymers of methacrylic acid and methyl methacrylate.[6][7] The ratio of free carboxyl groups to ester groups determines their pH-dependent solubility.[6][7] Eudragit L100-55 is an anionic copolymer of methacrylic acid and ethyl acrylate (B77674).[8][9]

Neutral Polymers: The Eudragit RL and RS series are copolymers of ethyl acrylate, methyl methacrylate, and a low content of a methacrylic acid ester with quaternary ammonium (B1175870) groups, resulting in pH-independent permeability.[2][3] Eudragit NE and NM are neutral copolymers of ethyl acrylate and methyl methacrylate without any functional ionic groups.

Physicochemical Properties of Eudragit Polymers

The diverse chemical compositions of Eudragit polymers give rise to a wide spectrum of physicochemical properties, which are critical for their application in drug delivery. Key properties include molecular weight, glass transition temperature (Tg), and solubility.

Table 1: Physicochemical Properties of Cationic and Anionic Eudragit Polymers

| Eudragit Grade | Type | Monomer Composition | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) | Solubility |

| Eudragit E 100 / E PO | Cationic | Dimethylaminoethyl methacrylate, butyl methacrylate, methyl methacrylate (2:1:1)[4][5] | ~47,000[4][10] | 48[11] | Soluble in gastric fluid up to pH 5.0[12] |

| Eudragit L 100 | Anionic | Methacrylic acid, methyl methacrylate (1:1)[6][7] | ~125,000[2][3] | >130[11] | Soluble at pH ≥ 6.0[1][12] |

| Eudragit S 100 | Anionic | Methacrylic acid, methyl methacrylate (1:2)[6][7] | ~125,000[2][3] | >150[2][3] | Soluble at pH ≥ 7.0[1][12] |

| Eudragit L 100-55 | Anionic | Methacrylic acid, ethyl acrylate (1:1)[8][9] | ~320,000[9] | 110[11] | Soluble at pH ≥ 5.5[8][12] |

| Eudragit FS 30 D | Anionic | Methyl acrylate, methyl methacrylate, methacrylic acid[12] | ~280,000[2][3] | 48[2][3] | Soluble at pH ≥ 7.0[12] |

Table 2: Physicochemical Properties of Neutral Eudragit Polymers

| Eudragit Grade | Type | Monomer Composition | Molecular Weight ( g/mol ) | Glass Transition Temperature (°C) | Permeability |

| Eudragit RL 100 / RL PO | Neutral (Cationic functional groups) | Ethyl acrylate, methyl methacrylate, trimethylammonioethyl methacrylate chloride | ~32,000[2][3] | 70[2][3] | High |

| Eudragit RS 100 / RS PO | Neutral (Cationic functional groups) | Ethyl acrylate, methyl methacrylate, trimethylammonioethyl methacrylate chloride | ~32,000[2][3] | 53[13] | Low |

| Eudragit NE 30 D / NM 30 D | Neutral | Ethyl acrylate, methyl methacrylate | - | - | Insoluble, swellable |

Experimental Protocols

Accurate characterization of Eudragit polymers is crucial for formulation development. The following are detailed methodologies for key experiments.

Determination of Molecular Weight by Size-Exclusion Chromatography (SEC)

Objective: To determine the weight average molecular weight (Mw) of Eudragit polymers.

Methodology:

-

System Preparation: An HPLC system equipped with a size-exclusion column (e.g., Waters Ultrahydrogel 1000 and 120 in series) and a charged-aerosol detector (CAD) is used.[12][14]

-

Mobile Phase Preparation: A suitable mobile phase, such as a mixture of 90:10 (v/v) 44.75 mM aqueous ammonium acetate (B1210297) buffer (pH 6.6) and acetonitrile, is prepared and degassed.[12][15]

-

Standard and Sample Preparation:

-

A stock solution of the Eudragit polymer standard is prepared by dissolving a known amount in the mobile phase. A series of calibration standards are prepared by diluting the stock solution.

-

For a formulated product, a known amount of the crushed tablet or powder is dissolved in the mobile phase, sonicated to ensure complete dissolution of the polymer, and centrifuged to remove insoluble excipients.[12][15]

-

-

Chromatographic Conditions:

-

Data Analysis: A calibration curve is generated by plotting the log of the molecular weight of the standards against their retention times. The molecular weight of the sample is determined by comparing its retention time to the calibration curve.

Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the glass transition temperature of Eudragit polymers.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (5-10 mg) is accurately weighed into an aluminum DSC pan and hermetically sealed.[2]

-

Instrument Setup: A differential scanning calorimeter is calibrated for temperature and heat flow. An empty sealed aluminum pan is used as a reference.[8]

-

Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase its thermal history. A typical program involves:

-

Heating from room temperature to a temperature above the expected Tg at a constant rate (e.g., 10 °C/min).[10]

-

Cooling to a temperature below the Tg.

-

A second heating scan at the same rate.

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve of the second heating scan.[11] The Tg is determined as the midpoint of this transition.

Structural Characterization by Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the Eudragit polymer and to detect potential drug-polymer interactions.

Methodology:

-

Sample Preparation: The polymer sample can be analyzed as a dry powder. For drug-polymer mixtures, the physical mixture or the formulated product is used.

-

Spectral Acquisition: The FTIR spectrum is recorded over a wavenumber range of 4000 to 400 cm⁻¹.[3]

-

Data Analysis: The characteristic absorption peaks are identified and assigned to specific functional groups. For example, the C=O stretching vibration of the ester groups in Eudragit S100 appears around 1728 cm⁻¹, and the carboxylic acid group shows a peak around 1446 cm⁻¹.[4]

Determination of pH-Dependent Solubility

Objective: To determine the pH at which a specific Eudragit polymer dissolves.

Methodology:

-

Buffer Preparation: A series of buffer solutions with different pH values (e.g., from pH 1.2 to 7.4) are prepared.[16]

-

Solubility Test: An excess amount of the Eudragit polymer is added to each buffer solution.[16]

-

Equilibration: The suspensions are shaken in a water bath at a constant temperature (e.g., 37 °C) for a sufficient time (e.g., 72 hours) to reach equilibrium.[16]

-

Analysis: The suspensions are centrifuged, and the supernatant is filtered. The concentration of the dissolved polymer in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.[16] The pH at which a significant increase in solubility is observed is considered the dissolution pH.

Visualizing Key Relationships and Workflows

pH-Dependent Solubility of Eudragit Polymers

The following diagram illustrates the pH-dependent solubility of different Eudragit grades, which is a fundamental principle for their application in enteric coating and targeted drug delivery.

Caption: pH-dependent solubility profiles of various Eudragit polymers in the gastrointestinal tract.

Experimental Workflow: Nanoprecipitation of Eudragit Nanoparticles

This diagram outlines the general workflow for preparing Eudragit nanoparticles using the nanoprecipitation method, a common technique for encapsulating drugs.[6][17]

Caption: A typical experimental workflow for the preparation and characterization of Eudragit nanoparticles via nanoprecipitation.

Logical Relationship: Eudragit Type and Drug Delivery Application

This diagram illustrates the logical relationship between the type of Eudragit polymer and its primary application in oral drug delivery, guided by its physicochemical properties.

Caption: Logical relationship between Eudragit polymer type, its key property, and its primary application in oral drug delivery.

References

- 1. mdpi.com [mdpi.com]

- 2. How to Perform a Differential Scanning Calorimetry Analysis of a Polymer : 14 Steps - Instructables [instructables.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medicina.lsmuni.lt [medicina.lsmuni.lt]

- 6. Development of a nanoprecipitation method for the entrapment of a very water soluble drug into Eudragit RL nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 9. researchgate.net [researchgate.net]

- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. Determination of Eudragit® L100 in an Enteric-Coated Tablet Formulation Using Size-Exclusion Chromatography with Charged-Aerosol Detection [mdpi.com]

- 13. Evaluation of Matrix Tablets Based on Eudragit®E100/Carbopol®971P Combinations for Controlled Release and Improved Compaction Properties of Water Soluble Model Drug Paracetamol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. studylib.net [studylib.net]

- 15. researchgate.net [researchgate.net]

- 16. Enteric Polymer–Based Amorphous Solid Dispersions Enhance Oral Absorption of the Weakly Basic Drug Nintedanib via Stabilization of Supersaturation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design of Eudragit RL 100 nanoparticles by nanoprecipitation method for ocular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Eudragit® Polymers for Drug Delivery

For researchers, scientists, and drug development professionals, the Eudragit® family of polymethacrylate (B1205211) polymers represents a versatile and indispensable platform for controlling the release of active pharmaceutical ingredients (APIs). This in-depth guide provides a technical overview of the various Eudragit® grades, their physicochemical properties, and their applications in pharmaceutical formulations.

Introduction to Eudragit® Polymers

Eudragit® polymers are synthetic copolymers derived from acrylic and methacrylic acids and their esters.[1] Developed by Evonik Industries, these polymers are widely used as pharmaceutical excipients to achieve immediate, delayed (enteric), and sustained drug release.[1][2] Their versatility stems from the ability to modify their chemical structure, leading to a range of polymers with distinct solubility profiles, primarily dependent on the pH of the surrounding environment.[3] This pH-dependent solubility is the cornerstone of their functionality in targeted drug delivery. Eudragit® polymers are available in various physical forms, including aqueous dispersions, powders, and granules.[3]

Classification and Physicochemical Properties of Eudragit® Grades

Eudragit® polymers are broadly classified into cationic, anionic, and neutral polymers based on the functional groups in their structure. This classification directly correlates with their solubility behavior and, consequently, their application in drug delivery.

Cationic Eudragit® Grades

Cationic Eudragit® polymers, primarily the E series, are soluble in acidic environments up to pH 5.0.[3] This property makes them ideal for applications requiring rapid drug release in the stomach.

Anionic Eudragit® Grades

Anionic Eudragit® polymers, which include the L, S, and FS series, are insoluble in acidic conditions but dissolve at specific pH values in the neutral to alkaline range.[3] This characteristic is leveraged for enteric coatings to protect acid-labile drugs from the gastric environment and for targeted drug release in the intestines.[1]

Neutral Eudragit® Grades

Neutral Eudragit® polymers, such as the RL, RS, NE, and NM series, exhibit pH-independent permeability.[4] Drug release from formulations containing these polymers is primarily controlled by diffusion through the polymer matrix or coating. They are widely used for sustained-release applications.

The table below summarizes the key quantitative properties of various Eudragit® grades.

| Eudragit® Grade | Chemical Name | Functional Group | Solubility | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Primary Application |

| Eudragit® E PO/100 | Poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) 1:2:1 | Dimethylaminoethyl methacrylate (B99206) (cationic) | Soluble in gastric fluid up to pH 5.0 | ~47,000[5] | 48[6] | Immediate release, taste masking, moisture protection[2] |

| Eudragit® L 100 | Poly(methacrylic acid-co-methyl methacrylate) 1:1 | Methacrylic acid (anionic) | Soluble at pH > 6.0[3] | ~125,000[5] | >130[6] | Enteric coating (release in jejunum)[1] |

| Eudragit® S 100 | Poly(methacrylic acid-co-methyl methacrylate) 1:2 | Methacrylic acid (anionic) | Soluble at pH > 7.0[3] | ~125,000[5] | 130 (± 5)[6] | Enteric coating (release in ileum/colon)[1] |

| Eudragit® L 100-55 | Poly(methacrylic acid-co-ethyl acrylate) 1:1 | Methacrylic acid (anionic) | Soluble at pH > 5.5[3] | ~320,000 | 110[6] | Enteric coating (release in duodenum)[1] |

| Eudragit® FS 30 D | Poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) 7:3:1 | Methacrylic acid (anionic) | Soluble at pH > 7.0[3] | ~280,000[5] | 48[4] | Colon-specific delivery[1] |

| Eudragit® RL PO/100 | Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.2 | Trimethylammonioethyl methacrylate chloride (cationic) | pH-independent, high permeability[3] | ~32,000[5] | 70[4] | Sustained release |

| Eudragit® RS PO/100 | Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.1 | Trimethylammonioethyl methacrylate chloride (cationic) | pH-independent, low permeability[3] | ~32,000[5] | 65[4] | Sustained release |

| Eudragit® NE 30 D | Poly(ethyl acrylate-co-methyl methacrylate) 2:1 | Neutral esters | pH-independent, permeable | - | 9[4] | Sustained release, coatings |

Experimental Protocols

In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is based on the USP General Chapter <711> Dissolution for delayed-release dosage forms and is designed to assess the acid resistance and subsequent drug release of enteric-coated tablets or capsules.[7][8]

Apparatus: USP Apparatus 1 (basket) or 2 (paddle)

Procedure:

-

Acid Stage (Gastric Simulation):

-

Dissolution Medium: 750 mL of 0.1 N HCl.

-

Temperature: 37 ± 0.5 °C.

-

Agitation: As specified in the product monograph (typically 50 or 100 rpm for paddle, 100 rpm for basket).

-

Duration: 2 hours.

-

Sampling: At the end of 2 hours, withdraw a sample of the medium to determine the amount of drug released. The amount of drug dissolved in the acid stage should not exceed the limit specified in the monograph (typically <10%).

-

-

Buffer Stage (Intestinal Simulation):

-

After the acid stage, add 250 mL of 0.20 M tribasic sodium phosphate (B84403) to the vessel. Adjust the pH to the desired value (e.g., 6.8 for Eudragit® L 100-55 or 7.2 for Eudragit® S 100) with 2 N HCl or 2 N NaOH. Alternatively, the dosage form can be transferred to a new vessel containing the buffer medium.

-

Continue the dissolution test for the time specified in the monograph.

-

Sampling: Withdraw samples at predetermined time points and analyze for drug content.

-

Preparation and Characterization of Eudragit® Films

This protocol describes a general method for preparing Eudragit® films for the evaluation of their physicochemical and mechanical properties.

Materials:

-

Eudragit® polymer

-

Appropriate solvent system (e.g., isopropyl alcohol:water 9:1 for Eudragit® RL 100)[9]

-

Plasticizer (e.g., triethyl citrate (B86180) (TEC), dibutyl phthalate (B1215562) (DBP))

-

Casting dish (e.g., Teflon-coated Petri dish)

-

Drying oven or desiccator

Procedure:

-

Polymer Solution Preparation:

-

Dissolve the Eudragit® polymer in the selected solvent system to achieve a specific concentration (e.g., 10-20% w/v).

-

If a plasticizer is required, add it to the polymer solution at a predetermined concentration (e.g., 10-20% based on polymer weight) and stir until a homogenous solution is obtained.[9]

-

-

Film Casting:

-

Pour a defined volume of the polymer solution into the casting dish.

-

Allow the solvent to evaporate at a controlled temperature and humidity. For organic-based solutions, this can be done at room temperature in a fume hood, followed by drying in an oven at a temperature below the polymer's Tg.[9] For aqueous dispersions, drying is typically performed at an elevated temperature (e.g., 40-60 °C).

-

-

Film Characterization:

-

Thickness: Measure the film thickness at multiple points using a digital micrometer.

-

Mechanical Properties: Use a texture analyzer or a universal testing machine to determine the tensile strength and elongation at break of the film strips.[10]

-

Water Vapor Permeability: Determine the water vapor transmission rate (WVTR) using a permeability cup method (e.g., ASTM E96).

-

Surface Morphology: Examine the surface of the film using Scanning Electron Microscopy (SEM).

-

Visualization of Mechanisms and Workflows

pH-Dependent Drug Release from Enteric-Coated Dosage Forms

The following diagram illustrates the mechanism of drug release from a dosage form coated with an anionic Eudragit® polymer as it transits through the gastrointestinal tract.

Caption: pH-dependent dissolution of Eudragit® coating.

Drug Release from a Sustained-Release Matrix Tablet

This diagram shows the process of drug release from a matrix tablet formulated with a pH-independent Eudragit® polymer (e.g., Eudragit® RS).

Caption: Diffusion-controlled drug release from a matrix.

Workflow for Developing a Eudragit®-Based Oral Formulation

The following diagram outlines the key steps involved in the development of an oral drug delivery system using Eudragit® polymers.

Caption: Eudragit® formulation development workflow.

References

- 1. m.youtube.com [m.youtube.com]

- 2. EUDRAGIT® E PO [evonik.com]

- 3. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. An Overview on Polymethacrylate Polymers in Gastroretentive Dosage Forms [benthamopen.com]

- 7. uspnf.com [uspnf.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. Comparison of physicomechanical properties of films prepared from organic solutions and aqueous dispersion of Eudragit RL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanical and dissolution properties of Eudragit L100 and S100 films in buffer solutions | Journal of Applied Pharmaceutical Research [japtronline.com]

Eudragit Polymers: A Technical Guide to pH-Dependent Solubility Characteristics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core solubility characteristics of the Eudragit family of polymers, with a specific focus on their pH-dependent dissolution profiles. Eudragit polymers are a versatile range of polymethacrylates widely utilized in the pharmaceutical industry for targeted drug delivery, enteric coatings, and modified-release formulations. Their precise and predictable solubility at different pH levels allows for the controlled release of active pharmaceutical ingredients (APIs) in specific regions of the gastrointestinal tract (GIT).

Core Principles of pH-Dependent Solubility

The pH-dependent solubility of Eudragit polymers is determined by the nature and ratio of their functional groups. Anionic polymers in the Eudragit L and S series contain carboxylic acid groups that are ionized at higher pH levels, leading to polymer dissolution in the neutral to alkaline environment of the intestines.[1][2][3] Conversely, cationic polymers, such as Eudragit E, possess amino groups that become protonated and soluble in the acidic environment of the stomach.[2][4] Neutral Eudragit polymers, including the RL and RS grades, exhibit pH-independent permeability.[1]

Quantitative Solubility Data for Eudragit Grades

The following table summarizes the pH-dependent solubility of various Eudragit grades, providing a clear comparison for formulation development.

| Eudragit Grade | Polymer Type | Chemical Composition (Key Monomers) | Dissolution pH Threshold | Primary Application |

| Eudragit L 100-55 | Anionic | Methacrylic acid, Ethyl acrylate | > 5.5 | Enteric coating (duodenum release) |

| Eudragit L 30 D-55 | Anionic | Methacrylic acid, Ethyl acrylate | > 5.5 | Enteric coating (duodenum release) |

| Eudragit L 100 | Anionic | Methacrylic acid, Methyl methacrylate (B99206) (1:1 ratio) | > 6.0 | Enteric coating (jejunum release) |

| Eudragit S 100 | Anionic | Methacrylic acid, Methyl methacrylate (1:2 ratio) | > 7.0 | Enteric coating (ileum/colon release) |

| Eudragit FS 30 D | Anionic | Methyl acrylate, Methyl methacrylate, Methacrylic acid | > 7.0 | Colon-specific delivery |

| Eudragit E 100 / PO / 12,5 | Cationic | Dimethylaminoethyl methacrylate, Butyl methacrylate, Methyl methacrylate | < 5.0 | Taste masking, gastric release |

| Eudragit RL / RS | Cationic (quaternary ammonium (B1175870) groups) | Ethyl acrylate, Methyl methacrylate, Trimethylammonioethyl methacrylate chloride | pH-independent swelling | Sustained release |

| Eudragit NE / NM | Neutral | Ethyl acrylate, Methyl methacrylate | pH-independent permeability | Sustained release |

Experimental Protocols for Determining pH-Dependent Solubility

The determination of the pH-dependent solubility of Eudragit polymers is a critical step in pharmaceutical formulation development. While specific protocols may vary based on the dosage form and regulatory requirements, the following outlines a generalized methodology based on standard pharmacopeial methods.

Materials and Equipment

-

Eudragit polymer film or coated dosage form

-

USP dissolution apparatus (e.g., Apparatus 2 - Paddle)

-

pH meter

-

Analytical balance

-

Buffer solutions of varying pH (e.g., simulated gastric fluid, simulated intestinal fluid)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system for drug quantification

Generalized Experimental Workflow

Caption: Generalized workflow for determining the pH-dependent dissolution of Eudragit polymers.

Detailed Methodological Steps:

-

Preparation of Dissolution Media : Prepare buffer solutions that mimic the pH of different segments of the GIT. For example, 0.1 N HCl (pH 1.2) can be used to simulate gastric fluid, while phosphate (B84403) buffers of varying pH (e.g., 5.5, 6.0, 6.8, 7.0, 7.2) can simulate intestinal fluids.[5]

-

Dissolution Apparatus Setup : A USP Apparatus 2 (paddle method) is commonly employed. The dissolution medium is placed in the vessels and allowed to equilibrate to 37 ± 0.5°C. The paddle speed is typically set to a specified rate, such as 75 rpm.[5]

-

Sample Introduction : The Eudragit-coated dosage form or a prepared film of the polymer is introduced into each dissolution vessel.

-

Sampling : At predetermined time intervals, aliquots of the dissolution medium are withdrawn from each vessel. To maintain a constant volume, an equivalent amount of fresh, pre-warmed medium may be added.

-

Sample Analysis : The concentration of the dissolved API in the collected samples is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC. This allows for the determination of the percentage of drug released over time.

-

Data Analysis : The cumulative percentage of drug released is plotted against time to generate a dissolution profile for each pH condition. The pH at which significant and rapid drug release occurs is identified as the dissolution threshold for the specific Eudragit polymer. For instance, Eudragit L100 shows rapid dissolution at pH 7.2, with approximately 90% mass loss in 60 minutes, whereas Eudragit S100 exhibits significant dissolution at pH 8.0.[5]

Logical Relationship of Eudragit Composition to pH-Dependent Solubility

The chemical structure of the Eudragit polymers dictates their interaction with the aqueous environment at different pH values. The following diagram illustrates the logical relationship between the polymer's functional groups and its dissolution behavior.

Caption: Relationship between functional groups and pH-dependent solubility of Eudragit polymers.

References

- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. pH-Dependent Drug Delivery Systems for Ulcerative Colitis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Eudragit® Polymers: A Technical Guide to Mechanisms of Action in Drug Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanisms of action for Eudragit® polymers in controlling drug release. It details the chemical properties of different Eudragit® grades, their corresponding release mechanisms, quantitative data, and the experimental protocols used for their evaluation.

Introduction to Eudragit® Polymers

Eudragit® polymers are a versatile family of synthetic polymethacrylates widely used as functional excipients in pharmaceutical formulations.[1] These copolymers, derived from acrylic and methacrylic acid esters, are instrumental in developing advanced oral solid dosage forms.[2] Their primary applications include taste masking, moisture protection, and, most significantly, the controlled and targeted release of active pharmaceutical ingredients (APIs).[1][3]

The functionality of each Eudragit® polymer is determined by the specific functional groups within its structure, which dictates its solubility and permeability characteristics in the varying pH environments of the gastrointestinal (GI) tract.[2] This allows for the design of drug delivery systems with immediate, delayed (enteric), or sustained release profiles.[4] Eudragit® polymers can be broadly classified into three main categories based on their mechanism of action:

-

pH-Dependent Soluble Polymers (Anionic & Cationic): These polymers dissolve at specific pH values, enabling targeted drug release in different segments of the GI tract, such as the stomach, duodenum, or colon.[3]

-

pH-Independent Permeable Polymers (Neutral): These polymers are insoluble throughout the GI tract but allow for drug release via diffusion at a controlled rate.[5]

pH-Dependent Eudragit®: Mechanism of Targeted Release

Anionic Copolymers (Enteric and Colonic Release)

Anionic Eudragit® polymers contain carboxylic acid functional groups that drive their pH-dependent solubility.[3] These polymers are designed to protect acid-labile drugs from the harsh environment of the stomach and to prevent gastric irritation from certain APIs.[6]

Mechanism of Action: In the highly acidic environment of the stomach (pH 1-3), the carboxylic acid groups remain protonated (unionized), rendering the polymer insoluble and keeping the dosage form intact. As the dosage form transitions to the higher pH of the small intestine (pH > 5.5), the carboxylic groups deionize, forming carboxylate salts (-COO⁻).[3][7] The resulting electrostatic repulsion between the charged groups causes the polymer chains to hydrate, swell, and ultimately dissolve, releasing the encapsulated drug.[8] The specific pH at which dissolution occurs is determined by the ratio of free carboxyl groups to ester groups in the polymer backbone.[9]

Caption: Mechanism of pH-dependent dissolution for anionic Eudragit® polymers.

Cationic Copolymers (Gastric Release)

Cationic Eudragit® polymers are characterized by the presence of dimethylaminoethyl methacrylate (B99206) groups, which confer solubility in acidic environments.[2][8]

Mechanism of Action: At a gastric pH of up to 5.0, the tertiary amine functional groups become protonated, acquiring a positive charge.[2][8] This charge leads to the hydration and rapid dissolution of the polymer, facilitating immediate or taste-masked drug release in the stomach.[8] Once in the higher pH environment of the intestines, these groups are deprotonated, and the polymer becomes insoluble.[3]

Caption: Mechanism of pH-dependent dissolution for cationic Eudragit® E polymers.

Quantitative Properties of pH-Dependent Eudragit® Polymers

The precise control over drug release is achieved by selecting a polymer grade with a dissolution profile matching the target region of the GI tract.

Table 1: Summary of pH-Dependent Eudragit® Copolymers

| Polymer Grade | Chemical Composition | Functional Group | Dissolution pH | Target Release Site | Key Applications |

|---|---|---|---|---|---|

| Eudragit® E PO/100 | Poly(butyl methacrylate-co-(2-dimethylaminoethyl) methacrylate-co-methyl methacrylate) 1:2:1 | Dimethylaminoethyl | < 5.0 | Stomach | Taste/odor masking, immediate release.[2][3][8] |

| Eudragit® L 100-55 | Poly(methacrylic acid-co-ethyl acrylate) 1:1 | Carboxylic Acid | > 5.5 | Duodenum (Upper Intestine) | Enteric coating for sensitive APIs.[4][8][10] |

| Eudragit® L 100 | Poly(methacrylic acid-co-methyl methacrylate) 1:1 | Carboxylic Acid | > 6.0 | Jejunum to Ileum | Enteric coating, targeting the mid-intestine.[3][8] |

| Eudragit® S 100 | Poly(methacrylic acid-co-methyl methacrylate) 1:2 | Carboxylic Acid | > 7.0 | Lower Ileum and Colon | Colon-targeted delivery.[8][10][11] |

| Eudragit® FS 30 D | Poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) 7:3:1 | Carboxylic Acid | > 7.0 | Colon | Colon-targeted delivery.[3][8] |

pH-Independent Eudragit®: Mechanism of Sustained Release

This class of polymers is insoluble in aqueous media across the physiological pH range. Drug release is controlled by diffusion through a swollen polymer matrix or a water-insoluble film coating.[3] These polymers are ideal for formulating sustained-release dosage forms that provide prolonged therapeutic effect and improved patient compliance.[5]

Mechanism of Action: The release mechanism is governed by the permeability of the polymer.[5] Eudragit® RL and RS grades contain quaternary ammonium (B1175870) groups which are present as salts.[3] These ionic groups promote the influx of water, causing the polymer to swell and creating a porous network through which the dissolved drug can diffuse.[3] The release rate can be precisely modulated by adjusting the ratio of highly permeable (RL) to low permeability (RS) polymers.[5] Eudragit® NE and NM grades are neutral polymers with esterified carboxylic groups, resulting in low permeability and drug release controlled purely by diffusion through the polymer film.[3][12]

Caption: Mechanism of diffusion-controlled sustained release for pH-independent Eudragit® polymers.

Quantitative Properties of pH-Independent Eudragit® Polymers

The permeability of these polymers is the key parameter for controlling the drug release rate over time.

Table 2: Summary of pH-Independent Eudragit® Copolymers

| Polymer Grade | Chemical Composition | Functional Group | Permeability | Release Mechanism | Key Applications |

|---|---|---|---|---|---|

| Eudragit® RL (PO/100) | Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.2 | Quaternary Ammonium | High | Diffusion | Time-controlled, sustained release coatings.[3][5] |

| Eudragit® RS (PO/100) | Poly(ethyl acrylate-co-methyl methacrylate-co-trimethylammonioethyl methacrylate chloride) 1:2:0.1 | Quaternary Ammonium | Low | Diffusion | Sustained release, often combined with RL.[3][5] |

| Eudragit® NE/NM 30 D | Poly(ethyl acrylate-co-methyl methacrylate) 2:1 | Neutral Ester | Low | Diffusion | Flexible, sustained-release coatings and matrices.[3][12] |

Experimental Protocols for Characterization

Evaluating the performance of Eudragit®-based formulations requires standardized in vitro testing that simulates physiological conditions.

Protocol: In Vitro Dissolution for Enteric-Coated Formulations

This method assesses the acid resistance and subsequent drug release of pH-dependent anionic polymer coatings.

-

Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM or USP Apparatus 1 (Basket) at 50-100 RPM.

-

Acid Stage (Stomach Simulation):

-

Medium: 750-900 mL of 0.1 N Hydrochloric Acid (HCl), pH 1.2.

-

Duration: 2 hours.

-

Procedure: Place the dosage form in the acid medium. Withdraw samples at specified intervals (e.g., 60 and 120 minutes).

-

Acceptance Criteria: Typically, less than 10% of the drug should be released during this stage.

-

-

Buffer Stage (Intestinal Simulation):

-

Medium: Adjust the pH of the dissolution medium by adding a pre-calculated amount of a phosphate (B84403) buffer concentrate to achieve the target pH (e.g., pH 6.8 for Eudragit® L or pH 7.4 for Eudragit® S). The final volume is typically 1000 mL.[11]

-

Duration: 4-8 hours, or until complete drug release.

-

Procedure: Continue the dissolution test, withdrawing samples at frequent intervals (e.g., 15, 30, 45, 60 minutes, and then hourly). Replace the withdrawn volume with fresh, pre-warmed medium.

-

-

Analysis: Analyze the collected samples for drug content using a validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol: Release Kinetics from Sustained-Release Matrix Tablets

This method characterizes the rate and mechanism of drug release from pH-independent polymer matrices.

-

Apparatus: USP Apparatus 2 (Paddle) at 50-100 RPM.

-

Dissolution Medium: 900 mL of a physiologically relevant buffer (e.g., pH 6.8 or 7.4 phosphate buffer) to ensure sink conditions.

-

Duration: 12 to 24 hours.[11]

-

Procedure: Place the matrix tablet in the dissolution medium. Withdraw samples at regular, extended intervals (e.g., 1, 2, 4, 6, 8, 12, 18, 24 hours).

-

Analysis: Quantify the drug concentration in each sample via UV-Vis or HPLC.

-

Data Modeling: Plot the cumulative percentage of drug released versus time. Fit the release data to mathematical models to elucidate the release mechanism:

-

Zero-Order Model: Indicates drug release is constant over time, independent of concentration.

-

Higuchi Model: A plot of cumulative drug release vs. the square root of time. Linearity suggests the release is governed by Fickian diffusion.[13]

-

Korsmeyer-Peppas Model: Used to analyze release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved.

-

References

- 1. rjptonline.org [rjptonline.org]

- 2. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 3. csfarmacie.cz [csfarmacie.cz]

- 4. Eudragit: A Novel Carrier for Controlled Drug Delivery in Supercritical Antisolvent Coprecipitation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EUDRAGIT® Functional Polymers for Sustained Release - Evonik Industries [healthcare.evonik.com]

- 6. nanomicronspheres.com [nanomicronspheres.com]

- 7. chemistry.mdma.ch [chemistry.mdma.ch]

- 8. Eudragit®: A Versatile Family of Polymers for Hot Melt Extrusion and 3D Printing Processes in Pharmaceutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Formulation and in vitro evaluation of Eudragit S-100 coated naproxen matrix tablets for colon-targeted drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicina.lsmuni.lt [medicina.lsmuni.lt]

- 13. Evaluation of Eudragit RS-PO and Ethocel 100 matrices for the controlled release of lobenzarit disodium - PubMed [pubmed.ncbi.nlm.nih.gov]

Eudragit applications in oral drug delivery systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of the Eudragit® family of polymers in oral drug delivery systems. Eudragit polymers, which are copolymers derived from acrylic and methacrylic acids, are highly versatile excipients used to control the release of active pharmaceutical ingredients (APIs), enhance drug stability, and improve patient compliance. This guide provides a comprehensive overview of the different Eudragit grades, their physicochemical properties, and their specific applications in immediate, delayed (enteric), and sustained-release oral dosage forms. Detailed experimental protocols for common formulation techniques and a summary of quantitative data on drug release are also presented to aid researchers in the development of robust oral drug delivery systems.

Introduction to Eudragit Polymers

Eudragit polymers are a brand of polymethacrylates widely used in the pharmaceutical industry as film-coating agents and matrix formers for oral solid dosage forms.[1][2] Their popularity stems from their versatility, excellent film-forming properties, and a long history of safe use.[3] The different grades of Eudragit are distinguished by the varying ratios of their monomeric components, which in turn dictates their solubility and permeability characteristics.[1] This allows for precise control over the site and rate of drug release within the gastrointestinal (GI) tract.

Eudragit polymers can be broadly classified into three main categories based on their dissolution behavior:

-

Cationic Polymers (e.g., Eudragit E): Soluble in acidic environments (up to pH 5), making them suitable for taste masking and immediate-release formulations in the stomach.[4][5]

-

Anionic Polymers (e.g., Eudragit L, S, and FS series): Insoluble in acidic media but dissolve at specific pH values in the neutral to alkaline range of the small intestine and colon. This property is utilized for enteric coatings to protect acid-labile drugs or prevent gastric irritation, and for targeted drug delivery to specific regions of the intestine.[6]

-

Neutral/Non-ionic Polymers (e.g., Eudragit RL, RS, NE, and NM): These polymers are insoluble in aqueous media across the physiological pH range but are permeable to water and dissolved drugs. They are primarily used to formulate sustained-release dosage forms where drug release is controlled by diffusion through the polymer matrix or coating.

Applications of Eudragit in Oral Drug Delivery Systems

The diverse range of Eudragit polymers enables their application in various oral drug delivery strategies, from simple protective coatings to complex targeted and modified-release systems.

Immediate-Release and Taste Masking

Eudragit E grades are cationic copolymers that are soluble in gastric fluid up to pH 5.0.[3] This property makes them ideal for applications where rapid drug release in the stomach is desired. Furthermore, their insolubility in the neutral pH of saliva allows for effective taste masking of bitter APIs.[7][8][9]

Key Applications of Eudragit E:

-

Taste Masking: By coating drug particles, Eudragit E forms a barrier that prevents the drug from dissolving in the mouth and interacting with taste receptors.[7][10][11] The coating then readily dissolves in the acidic environment of the stomach, releasing the drug for absorption.

-

Moisture Protection: The polymer film provides a protective barrier against humidity, enhancing the stability of moisture-sensitive drugs.

-

Improved Swallowability: A smooth Eudragit E coating can improve the swallowability of tablets and capsules.

A study on the taste-masking effectiveness of Eudragit E PO for orally disintegrating tablets demonstrated a significant reduction in drug dissolution in the initial minutes, which correlated with improved taste perception in human volunteers.[7]

Delayed-Release (Enteric Coating)

Enteric coatings are employed to protect drugs from the acidic environment of the stomach, to prevent gastric irritation by the drug, or to deliver the drug to a specific region of the small intestine for local action or optimal absorption.[12] The anionic Eudragit L and S series are the most widely used polymers for this purpose due to their pH-dependent solubility.[13][14]

-

Eudragit L 100-55 and L 30 D-55: These polymers dissolve at a pH of 5.5 and above, making them suitable for drug release in the duodenum.[15][16]

-

Eudragit L 100: With a dissolution threshold of pH 6.0, this polymer is used for targeting the jejunum and ileum.[12]

-

Eudragit S 100: This polymer dissolves at pH 7.0 and above, enabling drug release in the terminal ileum and colon.[13]

The choice of Eudragit grade or a combination of grades allows for precise targeting of drug release to specific segments of the small intestine.[12] For instance, a combination of Eudragit L 100 and S 100 can be used to achieve drug release in the pH range of 6.0 to 7.0.[12]

Colon-Specific Drug Delivery

Targeting drugs to the colon is advantageous for the local treatment of diseases such as inflammatory bowel disease (Crohn's disease and ulcerative colitis) and colorectal cancer, as well as for the systemic delivery of peptides and proteins that are degraded in the upper GI tract.[17] Eudragit polymers play a crucial role in achieving colon-specific delivery, primarily through a pH-dependent mechanism.

Eudragit FS 30 D is an anionic copolymer that dissolves at a pH of 7.0 and above, making it particularly suitable for colon targeting.[17][18][19] Combining a pH-sensitive polymer like Eudragit FS 30 D with a time-dependent release polymer can further enhance the specificity of colonic delivery by minimizing premature drug release in the upper GI tract.[17]

In a study developing cyclosporine A-loaded nanoparticles for treating colitis, a dual-functional system using Eudragit FS 30 D and PLGA was employed. The Eudragit FS 30 D component prevented premature drug release in the stomach and small intestine, while the PLGA component provided sustained release in the colon.[17]

Sustained-Release

Sustained-release formulations are designed to release the drug over an extended period, thereby maintaining a therapeutic concentration in the blood for a longer duration, reducing dosing frequency, and improving patient compliance. The water-insoluble but permeable Eudragit RL and RS grades are commonly used for this purpose.[20][21][22]

-

Eudragit RL (High Permeability): Contains a higher proportion of quaternary ammonium (B1175870) groups, making it more permeable to water and leading to a faster drug release.

-

Eudragit RS (Low Permeability): Has a lower content of quaternary ammonium groups, resulting in lower permeability and a slower drug release rate.

By blending Eudragit RL and RS in different ratios, the permeability of the film coat or matrix can be precisely controlled to achieve the desired drug release profile.[21] Drug release from these systems is primarily governed by diffusion through the swollen polymer.[20]

Quantitative Data on Drug Release

The following tables summarize quantitative data from various studies on the in-vitro drug release from oral dosage forms formulated with different Eudragit polymers. It is important to note that direct comparison between studies may be limited due to variations in the model drug, formulation composition, and dissolution test conditions.

Table 1: Drug Release from Eudragit® RL and RS Matrix Tablets

| Eudragit® Grade(s) | Drug | Formulation Type | Dissolution Medium | Time (hours) | Cumulative Drug Release (%) | Reference |

| Eudragit RS PO | Theophylline | Matrix Tablet | Water | 8 | ~81 | [21] |

| Eudragit RS PO / RL PO | Theophylline | Matrix Tablet | Water | 12 | ~85 | [21] |

| Eudragit RL | Glimepiride | Matrix Tablet | 0.1N HCl / Water | 10 | 100 | [22] |

| Eudragit RSPO | Paracetamol | Matrix Tablet | pH 1.2 | ≥ 4.5 | ≥ 91.36 | [20] |

Table 2: Drug Release from Enteric-Coated and Colon-Targeted Formulations

| Eudragit® Grade(s) | Drug | Formulation Type | Dissolution Conditions | Time | Cumulative Drug Release (%) | Reference |

| Eudragit L 100 | Prednisolone | Coated Tablet | pH 1.2 then pH 6.8 | 2h (pH 1.2) | < 10 | [14] |

| Eudragit S 100 | Prednisolone | Coated Tablet | pH 1.2 then pH 7.2 | 2h (pH 1.2) | < 10 | [14] |

| Eudragit L 100-55 | Prednisolone | Coated Tablet | pH 1.2 then pH 5.6 | 2h (pH 1.2) | < 10 | [14] |

| Eudragit FS 30 D / PLGA | Cyclosporine A | Nanoparticles | pH 1.2 | 0.5 | ~18 | [17] |

| Eudragit FS 30 D / PLGA | Cyclosporine A | Nanoparticles | pH 6.8 | 4 | ~25 | [17] |

| Eudragit FS 30 D / PLGA | Cyclosporine A | Nanoparticles | pH 7.4 | 18 | ~80 | [17] |

| Eudragit L 30 D-55 | Ketoprofen | Coated Tablet | pH 1.2, 6.8, 7.4 | 8 | 98.70 ± 3.71 | [15] |

| Eudragit FS 30 D | Ketoprofen | Coated Tablet | pH 1.2, 6.8, 7.4 | 8 | 78.37 ± 2.43 | [15] |

Table 3: Taste-Masking Efficiency of Eudragit® E PO

| Drug | Formulation | Dissolution Medium | Time (minutes) | Cumulative Drug Release (%) | Reference |

| Paracetamol (uncoated) | Orally Disintegrating Tablet | Simulated Salivary Fluid | 3 | 92.5 | [8] |

| Paracetamol (coated) | Orally Disintegrating Tablet | Simulated Salivary Fluid | 3 | 9.5 | [8] |

| Diclofenac Sodium | Taste-Masked Enteric Granules (1:0.25 ratio) | Simulated Salivary Fluid | - | - | [10] |

| Diclofenac Sodium | Taste-Masked Enteric Granules (1:1 ratio) | Simulated Salivary Fluid | - | Lower release than 1:0.25 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of Eudragit polymers in oral drug delivery systems.

Preparation of Sustained-Release Matrix Tablets by Direct Compression

This protocol describes the preparation of sustained-release matrix tablets using Eudragit RL PO and/or RS PO.

Materials:

-

Active Pharmaceutical Ingredient (API)

-

Eudragit RL PO

-

Eudragit RS PO

-

Diluent (e.g., Microcrystalline Cellulose)

-

Glidant (e.g., Colloidal Silicon Dioxide)

-

Lubricant (e.g., Magnesium Stearate)

Procedure:

-

Sieving: Pass the API, Eudragit polymer(s), and diluent through a suitable mesh sieve (e.g., #40) to ensure uniformity.

-

Blending: Accurately weigh the sieved materials and blend them in a suitable blender (e.g., V-blender or bin blender) for a specified time (e.g., 15-20 minutes) to achieve a homogenous mixture.

-

Lubrication: Add the glidant and lubricant to the blend and mix for a shorter duration (e.g., 3-5 minutes).

-

Compression: Compress the final blend into tablets using a tablet press equipped with the desired tooling. The compression force should be optimized to achieve tablets with appropriate hardness and friability.

Enteric Coating of Pellets using a Fluid Bed Coater

This protocol outlines the procedure for applying an enteric coat of Eudragit L 30 D-55 to drug-loaded pellets.

Materials:

-

Drug-loaded pellets (substrate)

-

Eudragit L 30 D-55 aqueous dispersion

-

Plasticizer (e.g., Triethyl Citrate - TEC)

-

Anti-tacking agent (e.g., Talc, Glyceryl Monostearate)

-

Purified Water

Procedure:

-

Coating Suspension Preparation:

-

Disperse the anti-tacking agent in a portion of the purified water with homogenization.

-

Add the plasticizer to the remaining purified water and stir until a homogenous emulsion is formed.

-

Slowly add the plasticizer emulsion to the anti-tacking agent dispersion while stirring.

-

Gently stir the Eudragit L 30 D-55 dispersion and pass it through a sieve (e.g., 0.5 mm).

-

Slowly pour the sieved Eudragit dispersion into the plasticizer/anti-tacking agent mixture and continue stirring for about 30 minutes.

-

-

Fluid Bed Coating Process:

-

Preheat the fluid bed coater to the target product temperature.

-

Load the drug-loaded pellets into the product bowl.

-

Start the fluidization and allow the pellets to reach the target temperature.

-

Begin spraying the coating suspension onto the fluidized pellets at a controlled rate.

-

Monitor and control the process parameters (inlet air temperature, product temperature, fluidization air volume, spray rate, and atomizing air pressure) throughout the coating process.

-

Once the desired weight gain (coating level) is achieved, stop spraying and continue to dry the coated pellets in the fluid bed for a specified time (e.g., 10-15 minutes).

-

Cool down the pellets and discharge them from the coater.

-

-

Curing (Optional but recommended): Cure the coated pellets in a curing oven at a specific temperature and time (e.g., 40°C for 24 hours) to ensure complete film formation.

Preparation of Microspheres by Emulsion-Solvent Evaporation

This protocol describes the preparation of Eudragit-based microspheres using a water-in-oil (w/o) or oil-in-water (o/w) emulsion solvent evaporation method.[23][24][25]

Materials:

-

API

-

Eudragit polymer (e.g., Eudragit S100, RS 100)

-

Organic solvent (e.g., Dichloromethane, Acetone, Ethanol)

-

External phase (e.g., Liquid Paraffin for w/o, Purified Water with a stabilizer for o/w)

-

Emulsifying/Stabilizing agent (e.g., Span 80 for w/o, Polyvinyl Alcohol (PVA) for o/w)

Procedure (o/w method as an example):

-

Organic Phase Preparation: Dissolve the API and the Eudragit polymer in the organic solvent.

-

Aqueous Phase Preparation: Dissolve the stabilizing agent (e.g., PVA) in purified water.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization to form an o/w emulsion. The homogenization speed and time are critical parameters that influence the droplet size and, consequently, the final microsphere size.

-

Solvent Evaporation: Transfer the emulsion to a larger volume of the external phase and stir continuously at a controlled temperature to allow the organic solvent to evaporate. The evaporation rate can be controlled by adjusting the temperature and pressure (e.g., under vacuum).

-

Microsphere Collection and Washing: Once the solvent has completely evaporated, the solidified microspheres are collected by filtration or centrifugation. The collected microspheres are then washed multiple times with purified water to remove any residual stabilizer and unencapsulated drug.

-

Drying: The washed microspheres are dried, for example, by lyophilization or in a desiccator.

In-Vitro Dissolution Testing for Enteric-Coated Dosage Forms

This protocol is based on the USP general chapter <711> for delayed-release dosage forms.[26][27][28][29]

Apparatus: USP Apparatus 1 (Basket) or 2 (Paddle)

Procedure:

-

Acid Stage:

-

Place the dosage form in the dissolution vessel containing 750 mL of 0.1 N HCl.

-

Operate the apparatus at the specified speed (e.g., 100 rpm for baskets, 50-75 rpm for paddles) for 2 hours at 37 ± 0.5 °C.

-

At the end of 2 hours, withdraw a sample of the medium to test for drug release, which should be minimal to demonstrate acid resistance.

-

-

Buffer Stage:

-

Add 250 mL of 0.20 M tribasic sodium phosphate, pre-equilibrated to 37 ± 0.5 °C, to the vessel. This will adjust the pH to 6.8. Alternatively, the entire acid medium can be replaced with 900-1000 mL of pH 6.8 buffer.

-

Continue the dissolution test for the specified time (e.g., 45 minutes or as defined in the product monograph).

-

Withdraw samples at predetermined time intervals and analyze for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the workflows for key experimental procedures described in this guide.

Caption: Workflow for the preparation of sustained-release matrix tablets.

Caption: Workflow for enteric coating of pellets in a fluid bed coater.

Caption: Workflow for microsphere preparation by o/w solvent evaporation.

Conclusion

Eudragit polymers offer a versatile and reliable platform for the development of a wide range of oral drug delivery systems. Their well-defined physicochemical properties and diverse range of grades allow for precise control over drug release, enabling formulators to design dosage forms that meet specific therapeutic objectives. From taste masking and enteric protection to colon-specific and sustained release, Eudragit polymers are indispensable tools for the modern pharmaceutical scientist. This guide has provided a comprehensive overview of their applications, supported by quantitative data and detailed experimental protocols, to facilitate further research and development in the field of oral drug delivery.

References

- 1. A Systematic Overview of Eudragit® Based Copolymer for Smart Healthcare - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AN OVERVIEW OF MULTIFACETED SIGNIFICANCE OF EUDRAGIT POLYMERS IN DRUG DELIVERY SYSTEMS | Semantic Scholar [semanticscholar.org]

- 3. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms - Evonik Industries [healthcare.evonik.com]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. In vitro and in vivo investigation of taste-masking effectiveness of Eudragit E PO as drug particle coating agent in orally disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaexcipients.com [pharmaexcipients.com]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. farmaciajournal.com [farmaciajournal.com]

- 16. EUDRAGIT® L 30 D-55 [evonik.com]

- 17. Colon-targeted delivery of cyclosporine A using dual-functional Eudragit® FS30D/PLGA nanoparticles ameliorates murine experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ijpcbs.com [ijpcbs.com]

- 20. pjps.pk [pjps.pk]

- 21. banglajol.info [banglajol.info]

- 22. iosrjournals.org [iosrjournals.org]

- 23. ptfarm.pl [ptfarm.pl]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. brieflands.com [brieflands.com]

- 26. dissolutiontech.com [dissolutiontech.com]

- 27. testinglab.com [testinglab.com]

- 28. uspbpep.com [uspbpep.com]

- 29. uspnf.com [uspnf.com]

An In-depth Technical Guide to Eudragit® for Enteric Coating

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Eudragit® in Enteric Drug Delivery

Enteric coating is a critical formulation strategy in the pharmaceutical industry, designed to protect acid-labile active pharmaceutical ingredients (APIs) from the harsh, low-pH environment of the stomach or to prevent gastric irritation from certain drugs.[1][2] This targeted delivery approach ensures that the drug is released in the neutral to alkaline environment of the small intestine, where absorption is optimal. For over six decades, Eudragit® polymers, which are copolymers derived from acrylic and methacrylic acids, have been the gold standard for achieving reliable, pH-dependent enteric protection.[2]

These synthetic polymers offer significant advantages, including batch-to-batch consistency and the ability to precisely control the pH at which the coating dissolves, allowing for targeted drug release in specific regions of the gastrointestinal (GI) tract, from the duodenum to the colon.[1][2] This guide provides a comprehensive technical overview of Eudragit® polymers, covering their chemistry, formulation principles, application processes, and evaluation methodologies.

Eudragit® Polymers: Chemistry and Grades

Eudragit® polymers are anionic copolymers based on methacrylic acid and its esters (e.g., ethyl acrylate (B77674) or methyl methacrylate).[1][3] The key to their enteric functionality lies in the carboxylic acid groups (-COOH) within the polymer backbone.[4] The ratio of these free carboxyl groups to the ester groups determines the pH at which the polymer becomes soluble.[3]

In the acidic environment of the stomach (pH 1-3), the carboxylic acid groups remain protonated (non-ionized), rendering the polymer insoluble and the coating intact.[1] Upon transit to the higher pH of the small intestine (pH > 5.5), the carboxylic groups ionize to form carboxylate salts (-COO⁻), leading to electrostatic repulsion between the polymer chains, subsequent swelling, and eventual dissolution of the coating.[1]

Different grades of Eudragit® are available to target specific regions of the GI tract, each characterized by a distinct dissolution pH. The most common grades for enteric coating can be supplied as aqueous dispersions, organic solutions, or powders.[2]

Table 1: Key Eudragit® Grades for Enteric Coating

| Eudragit® Grade | Polymer Composition | Dissolution pH | Target Release Site |

| Eudragit® L 30 D-55 | Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) | > 5.5 | Duodenum |

| Eudragit® L 100-55 | Methacrylic Acid - Ethyl Acrylate Copolymer (1:1) | > 5.5 | Duodenum |

| Eudragit® L 100 | Methacrylic Acid - Methyl Methacrylate Copolymer (1:1) | > 6.0 | Jejunum |

| Eudragit® S 100 | Methacrylic Acid - Methyl Methacrylate Copolymer (1:2) | > 7.0 | Ileum / Colon |

| Eudragit® FS 30 D | Methacrylic Acid - Methyl Acrylate - Methyl Methacrylate Copolymer | > 7.0 | Colon |

Source: Evonik Health Care, various technical datasheets.[1][2][5][6][7][8]

These grades can be blended in various ratios to fine-tune the dissolution profile for intermediate pH values, offering high precision in drug targeting.[1][2]

Mechanism of pH-Dependent Enteric Release

The functionality of a Eudragit® enteric coat is a direct result of its chemical structure and the physiological pH gradient of the GI tract. The process can be visualized as a pH-triggered switch.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. The Global Market Leader for Enteric Release Coatings | EUDRAGIT® - Evonik Industries [healthcare.evonik.com]

- 3. US6224911B1 - Process for the preparation of enteric coated pharmaceutical dosage forms - Google Patents [patents.google.com]

- 4. Development and in vitro Evaluation of Enteric Coated Multiparticulate System for Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EUDRAGIT® L 100 [evonik.com]

- 6. researchgate.net [researchgate.net]

- 7. EUDRAGIT® L 100-55 [evonik.com]

- 8. products.evonik.com [products.evonik.com]

The Core Principle: pH-Dependent Solubility for Taste Masking

An In-Depth Technical Guide to Taste Masking of Bitter APIs Using Eudragit® Polymers

For decades, the bitter taste of many active pharmaceutical ingredients (APIs) has been a significant hurdle in the development of palatable oral dosage forms, leading to poor patient compliance, particularly in pediatric and geriatric populations. Eudragit® polymers, a family of polymethacrylates, have emerged as a highly effective and versatile solution for taste masking. This technical guide provides a comprehensive overview of the core principles, formulation strategies, and evaluation techniques for utilizing Eudragit® polymers to effectively mask the taste of bitter APIs.

The primary mechanism by which Eudragit® polymers achieve taste masking is through their pH-dependent solubility. The most commonly used grade for this purpose is Eudragit® E, a cationic copolymer that is insoluble at the neutral pH of saliva (approximately 6.8-7.4) but readily dissolves in the acidic environment of the stomach (pH 1-3).[1][2][3][4] This differential solubility prevents the API from being released in the oral cavity and interacting with taste receptors, while ensuring its rapid release and absorption in the stomach.[5][6]

In some cases, taste masking can also be achieved through the formation of electrostatic complexes between the polymer and the API. For acidic drugs, the cationic nature of Eudragit® E can lead to the formation of a complex that reduces the drug's solubility in the mouth.[2]

dot

Caption: Mechanism of Eudragit® E for taste masking.

Key Eudragit® Grades for Taste Masking

While various Eudragit® grades exist for different pharmaceutical applications, the Eudragit® E series is the most prominent for taste masking.

| Eudragit® Grade | Polymer Type | Solubility Profile | Primary Application in Taste Masking |

| Eudragit® E PO / E 100 | Cationic copolymer of dimethylaminoethyl methacrylate, butyl methacrylate, and methyl methacrylate | Soluble in acidic media up to pH 5.0; insoluble above pH 5.0 | Forms a protective coating that prevents drug release in the mouth and allows for immediate release in the stomach.[5][6] |

| Eudragit® L 30 D-55 | Anionic copolymer of methacrylic acid and ethyl acrylate | Soluble above pH 5.5 | Primarily used for enteric coating, but can be combined with other polymers to achieve specific release profiles for taste masking.[1] |

| Eudragit® RL/RS | Copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester with quaternary ammonium (B1175870) groups | pH-independent permeability | Used in combination with other grades to modulate drug release.[1][5] |

Formulation Technologies

Several techniques can be employed to formulate bitter APIs with Eudragit® for effective taste masking. The choice of method often depends on the physicochemical properties of the API, the desired dosage form, and scalability.

Spray Drying

This technique involves dissolving or suspending the API and the Eudragit® polymer in a suitable solvent system and then spraying the solution into a hot air stream to evaporate the solvent, resulting in taste-masked microparticles.[7][8]

Key Parameters:

-

Drug-to-Polymer Ratio: A critical factor influencing the effectiveness of taste masking.

-

Inlet Temperature and Aspiration Rate: Must be optimized to ensure efficient solvent evaporation without degrading the API.

-

Spray Rate: Affects the particle size and morphology of the resulting microparticles.

Fluid Bed Coating

In this method, solid drug particles or granules are suspended in a fluidized bed of air, and a solution of the Eudragit® polymer is sprayed onto them, forming a continuous taste-masking film.[7][8]

Key Parameters:

-

Coating Solution Composition: Often includes plasticizers (e.g., stearic acid) and anti-tacking agents (e.g., talc) to improve film quality.[7][8]

-

Airflow Rate and Temperature: Controls the fluidization of particles and the rate of solvent evaporation.

-

Spray Nozzle Position and Atomization Pressure: Influences the uniformity of the coating.

Solvent Evaporation

This technique involves dissolving the API and Eudragit® in a volatile organic solvent, which is then emulsified in an immiscible liquid phase. The solvent is subsequently removed by evaporation, leading to the formation of taste-masked microspheres.[9][10]

Key Parameters:

-

Solvent System: The choice of solvent and non-solvent is crucial for particle formation.

-

Stirring Speed: Affects the droplet size of the emulsion and, consequently, the final particle size.

-

Evaporation Rate: Controlled by temperature and pressure.

Hot-Melt Extrusion (HME)

HME is a solvent-free process where the API and Eudragit® polymer are mixed and heated, and the molten mass is then forced through a die to form an extrudate. This can result in a solid dispersion of the API within the polymer matrix, effectively masking its taste.[11]

Key Parameters:

-

Extrusion Temperature: Must be above the glass transition temperature of the polymer but below the degradation temperature of the API.

-

Screw Speed: Influences the mixing and residence time of the material in the extruder.

-

Die Design: Determines the shape and size of the extrudate.

dot

Caption: General workflow for developing taste-masked formulations.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on Eudragit®-based taste masking.

Table 1: Drug-to-Polymer Ratios and Taste Masking Efficacy

| API | Eudragit® Grade | Formulation Method | Optimal Drug:Polymer Ratio | Outcome | Reference |

| Donepezil HCl | Eudragit® E PO | Spray Drying | 1:2 | Successful taste masking | [7][8] |

| Diclofenac Sodium | Eudragit® E PO | Solvent Evaporation | 1:0.25 (enteric particle to polymer) | Effective taste masking with minimal impact on drug release | [8] |

| Ondansetron HCl | Eudragit® E 100 | Spray Drying | 1:2 | Taste masking achieved | [12] |

| Acetaminophen (B1664979) | Eudragit® E 100 | Solvent Evaporation | 1:3 | Drug release below bitterness threshold in simulated saliva | [10] |

| Azithromycin | Eudragit® E PO | Solvent Evaporation | 2:1 | Efficient taste masking with <2% drug release in 60s in SSF | [9] |

Table 2: In Vitro Drug Release in Simulated Salivary Fluid (SSF)

| API | Eudragit® Grade & Ratio | Formulation Method | % Drug Release in SSF (Time) | Reference |

| Azithromycin | Eudragit® E PO (2:1) | Solvent Evaporation | < 2% (60s) | [9] |

| Acetaminophen | Eudragit® E 100 (1:3) | Solvent Evaporation | 10.26 µg/ml (<900µg/ml threshold) (2 min) | [10] |

| Diclofenac Sodium | Eudragit® E PO (1:0.25) | Rotary Evaporation | Significantly inhibited compared to uncoated drug | [7] |

Experimental Protocols

Preparation of Taste-Masked Microparticles by Solvent Evaporation

Objective: To encapsulate a bitter API within a Eudragit® E PO matrix to prevent its release in a neutral pH environment.

Materials:

-

Bitter API

-

Eudragit® E PO

-

Dichloromethane (B109758) (or other suitable volatile organic solvent)

-

Liquid paraffin (B1166041) (or other immiscible oil)

-

Magnesium stearate (B1226849) (optional, as a droplet stabilizer)

Procedure:

-

Dissolve the desired amounts of the API and Eudragit® E PO in dichloromethane to form the dispersed phase.[9]

-

If used, dissolve magnesium stearate in a separate portion of dichloromethane and then mix with the API/polymer solution.

-

In a separate beaker, place the liquid paraffin (continuous phase).

-

Slowly add the dispersed phase to the continuous phase while stirring at a controlled speed (e.g., 700 rpm) to form an oil-in-oil emulsion.

-

Continue stirring to allow for the evaporation of the dichloromethane. This can be done at room temperature or with gentle heating.

-

The solidified microparticles are then collected by filtration, washed with a suitable solvent (e.g., n-hexane) to remove the oil, and dried.

In Vitro Taste Masking Evaluation using Dissolution in Simulated Salivary Fluid (SSF)

Objective: To assess the effectiveness of the taste-masking formulation by measuring the amount of drug released in a medium that mimics the oral cavity.

Materials:

-

Taste-masked formulation

-

Simulated Salivary Fluid (SSF, pH 6.8)

-

Dissolution apparatus (e.g., USP Apparatus 2 or a small-volume shake-flask)[13]

-

Analytical method for drug quantification (e.g., UV-Vis spectrophotometry or HPLC)

Procedure:

-

Prepare SSF with a composition that mimics human saliva (e.g., containing phosphates, sodium chloride, potassium chloride, and calcium chloride, adjusted to pH 6.8).

-

Place a known amount of the taste-masked formulation into the dissolution vessel containing a small volume of SSF (e.g., 10-50 mL).

-

Stir at a low speed (e.g., 50 rpm) to simulate the conditions in the mouth.

-

Withdraw samples at predetermined short time intervals (e.g., 30 seconds, 1 minute, 2 minutes, 5 minutes).

-

Analyze the samples for drug content using a validated analytical method.

-

The taste masking is considered effective if the amount of drug released remains below its known bitterness threshold concentration. A strong correlation has been established between low drug dissolution in SSF and successful in vivo taste masking.[13][14][15]

In Vivo Taste Assessment by Human Taste Panel

Objective: To directly evaluate the palatability of the taste-masked formulation in human volunteers.

Procedure:

-

Recruit and train a panel of healthy adult volunteers.

-

A small, standardized amount of the taste-masked formulation is placed in the volunteer's mouth.

-

The volunteer holds the formulation in their mouth for a specified period (e.g., 30-60 seconds) without swallowing.

-

The sample is then spat out, and the mouth is rinsed with water.

-

The volunteer rates the bitterness of the sample on a predefined scale (e.g., a 0-3 or 1-5 scale, where higher numbers indicate greater bitterness).[3][16]

-

A washout period is observed between samples to prevent sensory fatigue.

-

The results from the taste-masked formulation are compared to those of the pure API and a placebo.

dot

Caption: Evaluation pathway for taste-masked formulations.

Conclusion

Eudragit® polymers, particularly the Eudragit® E series, offer a robust and reliable platform for taste masking a wide variety of bitter APIs. By leveraging their pH-dependent solubility, formulators can develop palatable oral dosage forms that improve patient adherence and therapeutic outcomes. The selection of the appropriate Eudragit® grade, combined with a suitable formulation technology and a thorough evaluation strategy, is key to achieving successful taste masking. This guide provides the foundational knowledge and practical insights for researchers, scientists, and drug development professionals to effectively utilize Eudragit® polymers in their taste-masking endeavors.

References

- 1. hrcak.srce.hr [hrcak.srce.hr]

- 2. Physical Approaches to Masking Bitter Taste: Lessons from Food and Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. academic.ju.edu.jo [academic.ju.edu.jo]

- 5. EUDRAGIT® Functional Polymers for Oral Solid Dosage Forms - Evonik Industries [healthcare.evonik.com]

- 6. polimery.ichp.vot.pl [polimery.ichp.vot.pl]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. japsonline.com [japsonline.com]

- 10. Journal of Research in Pharmacy » Submission » Development a taste-masked acetaminophen solid dispersions using Eudragit® E100 polymer by solvent evaporation technique [dergipark.org.tr]

- 11. Preparation and Evaluation of Clarithromycin Taste-Masking Dry Suspension Using Hot Melt Extrusion Based on Solid Dispersion Technology [jstage.jst.go.jp]

- 12. Taste Masking by Spray-Drying Technique - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo investigation of taste-masking effectiveness of Eudragit E PO as drug particle coating agent in orally disintegrating tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] In vitro and in vivo investigation of taste-masking effectiveness of Eudragit E PO as drug particle coating agent in orally disintegrating tablets | Semantic Scholar [semanticscholar.org]

- 16. files01.core.ac.uk [files01.core.ac.uk]

Introduction: The Role of Eudragit® Polymers in Drug Delivery

An In-depth Technical Guide to the Core Principles of Eudragit-Based Microencapsulation

Eudragit® polymers are a versatile family of polymethacrylates widely utilized in the pharmaceutical industry for developing advanced drug delivery systems.[1] Their popularity stems from their biocompatibility, tolerance, and diverse range of chemical compositions that allow for precise control over drug release.[1][2] Microencapsulation using these polymers is a key technique to mask tastes, protect sensitive active pharmaceutical ingredients (APIs), improve bioavailability, and, most importantly, achieve controlled or targeted drug release.[3]

This guide delves into the fundamental principles of Eudragit-based microencapsulation, focusing on the core methodologies, drug release mechanisms, and the critical parameters that govern the final product's characteristics.

Classification of Eudragit® Polymers

Eudragit® polymers can be broadly categorized based on their solubility and permeability, which dictates their application in drug delivery.

-

pH-Dependent Soluble Polymers (Enteric Coatings): These polymers contain functional carboxylic acid groups and are insoluble in the acidic environment of the stomach but dissolve at specific, higher pH values found in the intestines.[4] This property is ideal for protecting acid-labile drugs or preventing gastric irritation.[4][5]

-

pH-Independent Permeable Polymers (Sustained Release): These polymers are insoluble in aqueous media across the physiological pH range but are permeable, allowing for drug release via diffusion.[9][10] They contain varying amounts of quaternary ammonium (B1175870) groups, which influences their permeability.[10][11]

-

Eudragit® RL (High Permeability): Contains a higher ratio of quaternary ammonium groups, leading to greater swelling and faster drug diffusion.[9][11]

-

Eudragit® RS (Low Permeability): Contains fewer quaternary ammonium groups, resulting in lower permeability and slower drug diffusion.[9][11] These two polymers are often blended to achieve specific, customized release profiles.[9][11]

-

Core Microencapsulation Techniques

Several techniques are employed for Eudragit-based microencapsulation, with the choice depending on the drug's properties, the desired particle characteristics, and scalability.

Emulsion-Solvent Evaporation

The emulsion-solvent evaporation method is the most widely cited technique for preparing Eudragit microparticles.[3][12][13] It involves the emulsification of a polymer and drug solution (the dispersed phase) into an immiscible liquid (the continuous phase), followed by the removal of the solvent, which causes the polymer to precipitate around the drug, forming solid microparticles.[3][14]

Key Variations:

-